molecular formula C15H14F4O3 B13083074 (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid

(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid

Cat. No.: B13083074
M. Wt: 318.26 g/mol
InChI Key: VDARRLUYYMKFNR-NWDGAFQWSA-N
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Description

(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a benzoyl group that has both fluoro and trifluoromethyl substituents. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoyl Intermediate:

    Cyclohexane Ring Formation: The benzoyl chloride intermediate is then reacted with a cyclohexane derivative under specific conditions to form the desired cyclohexane ring structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-[3-chloro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
  • (1R,2S)-2-[3-fluoro-5-(methyl)benzoyl]cyclohexane-1-carboxylic acid

Uniqueness

The uniqueness of (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid lies in its specific stereochemistry and the presence of both fluoro and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H14F4O3

Molecular Weight

318.26 g/mol

IUPAC Name

(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)/t11-,12+/m0/s1

InChI Key

VDARRLUYYMKFNR-NWDGAFQWSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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